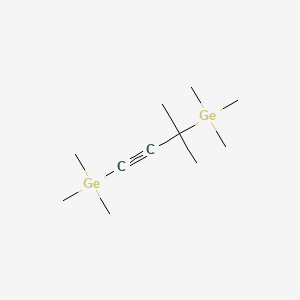
Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] is a chemical compound with the molecular formula C11H24Ge2 It is known for its unique structure, which includes a germane core with two trimethyl groups attached to a 3,3-dimethyl-1-propyne-1,3-diyl linkage
Métodos De Preparación
The synthesis of Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] typically involves the reaction of germane derivatives with appropriate alkynes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve efficient production.
Análisis De Reacciones Químicas
Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organogermanium compounds, which are of interest in materials science and catalysis.
Biology: Research is being conducted to explore its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] can be compared with other similar compounds, such as:
Tetramethylgermane: A simpler germane derivative with four methyl groups attached to the germanium atom.
Trimethylgermane: Another germane derivative with three methyl groups attached to the germanium atom.
Dimethylgermane: A germane derivative with two methyl groups attached to the germanium atom
Propiedades
Número CAS |
61228-12-4 |
|---|---|
Fórmula molecular |
C11H24Ge2 |
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-4-trimethylgermylbut-3-yn-2-yl)germane |
InChI |
InChI=1S/C11H24Ge2/c1-11(2,13(6,7)8)9-10-12(3,4)5/h1-8H3 |
Clave InChI |
ZDNISYOJQOKJFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C[Ge](C)(C)C)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




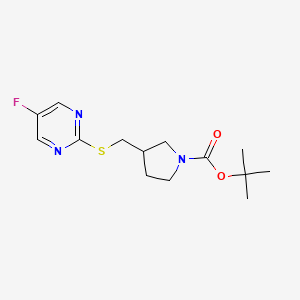




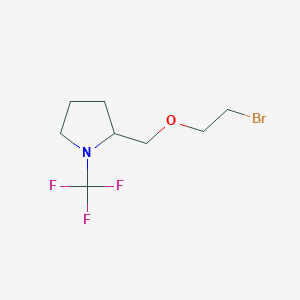
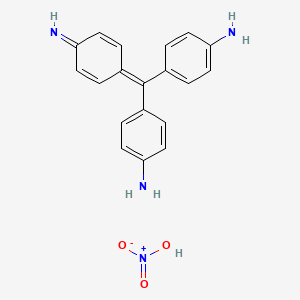
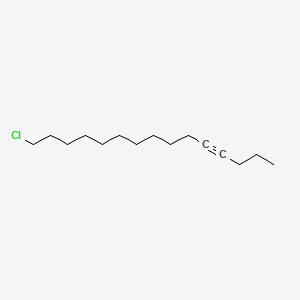
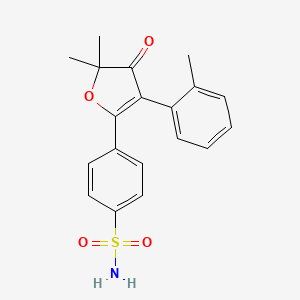

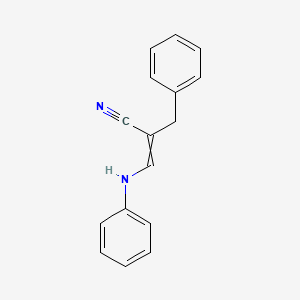
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
